N-Myristoyl-L-serine sodium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

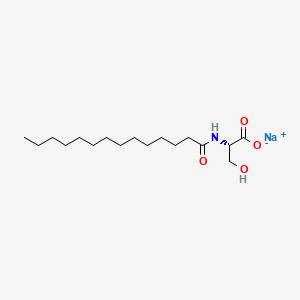

N-Myristoyl-L-serine sodium salt is a compound that belongs to the class of N-myristoylated amino acids It is formed by the attachment of a myristoyl group, a 14-carbon saturated fatty acid, to the amino acid L-serine

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Myristoyl-L-serine sodium salt typically involves the reaction of myristic acid with L-serine in the presence of a coupling agent. The reaction is carried out under mild conditions to ensure the integrity of the amino acid. The general steps include:

- Activation of myristic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC).

- Reaction of the activated myristic acid with L-serine to form N-Myristoyl-L-serine.

- Conversion of N-Myristoyl-L-serine to its sodium salt form by neutralization with sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems ensures consistent product quality and high yield. The purification process typically involves crystallization or chromatography to obtain the pure compound.

Analyse Des Réactions Chimiques

Types of Reactions

N-Myristoyl-L-serine sodium salt can undergo various chemical reactions, including:

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield myristic acid and L-serine.

Oxidation: The fatty acid chain can be oxidized to form various oxidation products.

Substitution: The hydroxyl group of L-serine can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide.

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Substitution: Electrophiles such as alkyl halides can be used for substitution reactions.

Major Products

Hydrolysis: Myristic acid and L-serine.

Oxidation: Various oxidized derivatives of the fatty acid chain.

Substitution: Substituted derivatives of N-Myristoyl-L-serine.

Applications De Recherche Scientifique

N-Myristoyl-L-serine sodium salt has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of N-Myristoyl-L-serine sodium salt involves its ability to interact with cellular membranes and proteins. The myristoyl group facilitates the anchoring of the compound to lipid bilayers, while the serine moiety can interact with proteins and other biomolecules. This dual functionality allows it to modulate various cellular processes, including signal transduction and membrane trafficking .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Myristoyl-L-glycine: Similar structure but with glycine instead of serine.

N-Myristoyl-L-alanine: Similar structure but with alanine instead of serine.

N-Myristoyl-L-threonine: Similar structure but with threonine instead of serine.

Uniqueness

N-Myristoyl-L-serine sodium salt is unique due to the presence of the hydroxyl group on the serine moiety, which provides additional sites for chemical modification and interaction with biomolecules. This makes it particularly useful in applications where specific interactions with proteins or other cellular components are required .

Activité Biologique

N-Myristoyl-L-serine sodium salt is a derivative of L-serine, an amino acid that plays a crucial role in various biological processes. The compound features a myristoyl group, which enhances its amphiphilic properties, allowing it to interact with lipid membranes and influence cellular functions. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cell membranes, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the chemical formula C17H33NO4 and is characterized by the presence of a 14-carbon myristoyl fatty acid chain attached to the amino acid L-serine. This structure contributes to its amphiphilic nature, enabling it to integrate into lipid bilayers and affect membrane dynamics.

| Property | Value |

|---|---|

| Molecular Formula | C17H33NO4 |

| Molecular Weight | 303.46 g/mol |

| Solubility | Soluble in water |

| Appearance | White to off-white powder |

Membrane Interaction

The amphiphilic nature of this compound allows it to integrate into cell membranes, influencing their fluidity and permeability. Studies have shown that myristoylation can alter the conformation and function of membrane proteins, facilitating protein-protein interactions and stabilizing protein structures .

- Protein Targeting : Myristoylation facilitates the targeting of proteins to membrane locations, which is essential for their biological function. This modification is crucial for proteins involved in signaling pathways and vesicular trafficking .

- Membrane Dynamics : The incorporation of N-Myristoyl-L-serine into lipid bilayers can modulate membrane properties such as fluidity and curvature, which are vital for various cellular processes including endocytosis and exocytosis .

Therapeutic Potential

Research indicates that this compound may have therapeutic applications due to its ability to modulate cellular signaling pathways. For example, it has been investigated for its potential role in cancer therapy by targeting myristoylated proteins that are involved in tumor progression.

Case Study: Cancer Cell Proliferation

In a study examining the effects of N-Myristoyl-L-serine on cancer cell lines, it was found that treatment led to a significant reduction in cell proliferation rates. The mechanism was attributed to the inhibition of myristoylated signaling proteins critical for cell growth .

Table 2: Summary of Biological Activities

Propriétés

IUPAC Name |

sodium;(2S)-3-hydroxy-2-(tetradecanoylamino)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33NO4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(20)18-15(14-19)17(21)22;/h15,19H,2-14H2,1H3,(H,18,20)(H,21,22);/q;+1/p-1/t15-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYQLUQZODYWBPR-RSAXXLAASA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC(CO)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32NNaO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.